
N-(4-(1H-tetrazol-1-yl)phenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1H-tetrazol-1-yl)phenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide is a useful research compound. Its molecular formula is C19H17N7O3 and its molecular weight is 391.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiallergic Activity
- Tetrazolyl derivatives, closely related to the compound , have shown potential as antiallergic agents. For instance, a study found that N-(1H-tetrazol-5-yl)-4-methyl-6-[4-(methylamino)-phenyl]-2- pyridinecarboxamide, a similar compound, exhibited potent antiallergic activity (Honma et al., 1983).
Pharmacological Properties
- Another study synthesized a series of compounds including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine and evaluated their antidepressant and antianxiety activities, showcasing the diverse pharmacological potential of similar compounds (Kumar et al., 2017).
Inhibition of Xanthine Oxidase
- A related compound, N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide, demonstrated notable activity as a xanthine oxidase inhibitor, which is significant in the treatment of gout (Zhang et al., 2019).
Antimicrobial Activity
- Several studies have explored the antimicrobial potential of compounds containing furan-2-yl and tetrazol-1-yl groups. For example, the synthesis of pyrazole and imidazole derivatives containing furan-2-yl groups showed antimicrobial activity (Idhayadhulla et al., 2012).
Cardiotonic Effects
- Research on 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, which share structural similarities with the compound , revealed cardiotonic properties, suggesting potential applications in cardiovascular therapies (Wang et al., 2008).
Synthesis and Characterization
- Several studies focus on the synthesis and characterization of compounds with tetrazol and furan-2-yl groups. Their findings contribute to the understanding of the structural and chemical properties of these compounds (McLaughlin et al., 2016).
Antioxidant and Antidiabetic Activities
- Some studies have investigated the antioxidant and antidiabetic activities of compounds featuring tetrazole and pyrazole moieties, indicating potential therapeutic applications in these areas (Kaushik et al., 2016).
Mecanismo De Acción
Target of action
Compounds containing the indole nucleus, such as this one, often show clinical and biological applications. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
The interaction of these compounds with their targets can vary widely, but they often involve binding to a receptor or enzyme, which then triggers a biochemical response .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways, including those involved in inflammation, cancer, HIV, and other diseases .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can also vary widely, and can have a significant impact on their bioavailability .
Result of action
The molecular and cellular effects of these compounds can include changes in cell signaling, gene expression, and other cellular processes .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .
Propiedades
IUPAC Name |
3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methyl-N-[4-(tetrazol-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O3/c1-13(11-25-18(27)9-8-16(22-25)17-3-2-10-29-17)19(28)21-14-4-6-15(7-5-14)26-12-20-23-24-26/h2-10,12-13H,11H2,1H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIZXNIFQQVSRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


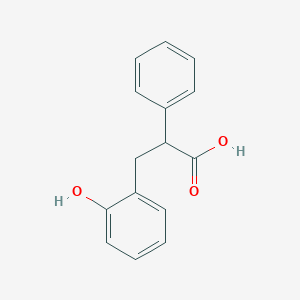
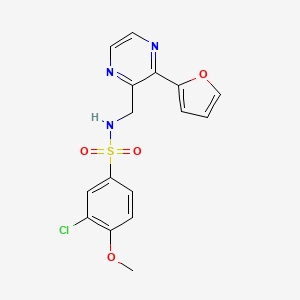
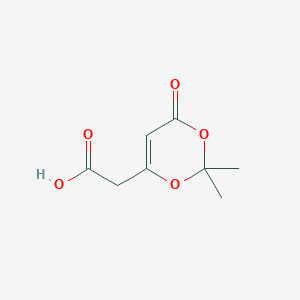
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2453392.png)

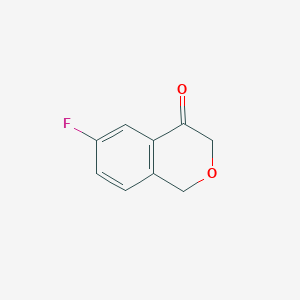
![N-(2-methoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2453400.png)
![(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2453402.png)


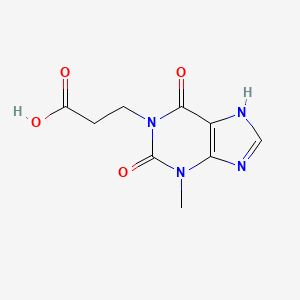
![(Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2453407.png)
![3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2453408.png)